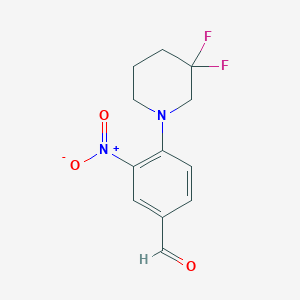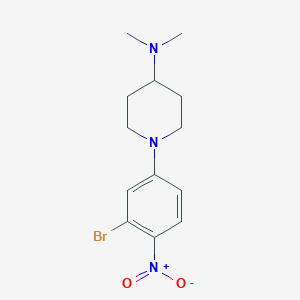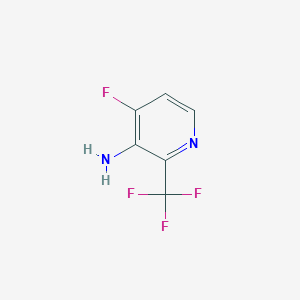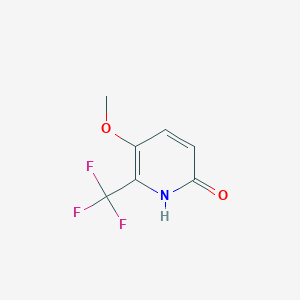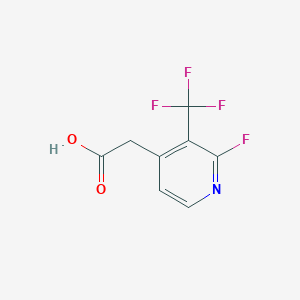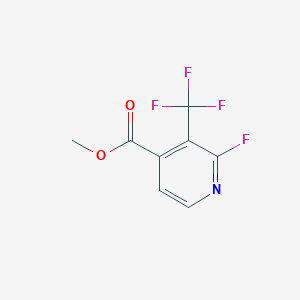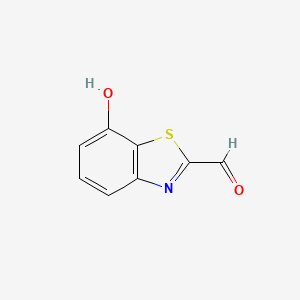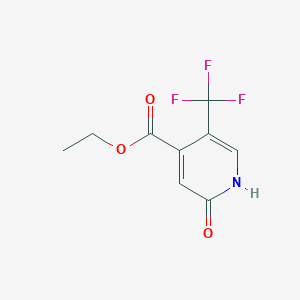
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Syntheses and Structures of Lanthanide(III) Complexes
Lanthanide(III) complexes with bis(pyrazolyl)borate and tris(pyrazolyl)borate podand ligands have been synthesized. These complexes, including those of La(III), display varied coordination geometries and showcase the versatility of poly(pyrazolyl)borate ligands in stabilizing lanthanide centers. The structures highlight the potential of these complexes for applications in coordination chemistry and materials science (Bell et al., 2001).
Rearrangements during Aminations of Halopyridines
The study on the amination of halopyridines, involving a pyridyne intermediate, provides insights into the reactivity of substituted pyridines. This research is relevant for the development of new synthetic pathways for pyridine derivatives, potentially useful in the synthesis of pharmaceuticals and agrochemicals (Pieterse & Hertog, 2010).
Amination of Alkyl Substituted Halogenopyridines
This study focuses on the amination reactions of various methyl-substituted bromo- and chloropyridines, suggesting the formation of didehydropyridine intermediates. Such research could be crucial for designing novel synthetic strategies for pyridine-based compounds with potential applications in medicinal chemistry (Does & Hertog, 2010).
Antinociceptive Activity of 3-Chlorophenyl- and 6-Chloropyridin-2-yl Derivatives
The synthesis and testing of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine for analgesic properties highlight the potential therapeutic applications of these compounds. Such studies contribute to the development of new pain management solutions (Radl et al., 1999).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
Research on N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers provides a foundation for developing new therapeutic agents for epilepsy and pain. Such compounds represent promising leads for the treatment of neurological disorders (Amato et al., 2011).
Propriétés
IUPAC Name |
potassium;[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClF3N2.K/c1-8-3-6-18(7-4-8)11-10(13)9(2-5-17-11)12(14,15)16;/h2,5,8H,3-4,6-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEGIYOYAGWWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate | |
CAS RN |
1704704-42-6 | |
| Record name | Borate(1-), [3-chloro-2-(4-methyl-1-piperidinyl)-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704704-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



